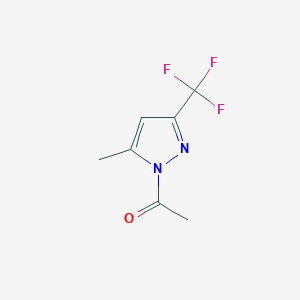

1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole

描述

1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at position 3, a methyl (-CH₃) group at position 5, and an acetyl (-COCH₃) group at position 1 of the pyrazole ring.

属性

IUPAC Name |

1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-4-3-6(7(8,9)10)11-12(4)5(2)13/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFSEIYWMBKMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole typically involves the reaction of 3-(trifluoromethyl)pyrazole with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods: Industrial production of this compound often employs continuous flow techniques to ensure high yield and purity. The process involves the lithiation of 3-(trifluoromethyl)pyrazole followed by acetylation in a controlled environment to avoid side reactions .

化学反应分析

Types of Reactions: 1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

科学研究应用

Biological Activities

1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole exhibits a variety of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

- Pyrazole derivatives, including this compound, have shown significant antimicrobial properties against various pathogens. In studies, compounds with trifluoromethyl substitutions have been reported to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .

2. Anti-inflammatory Effects

- The compound has demonstrated anti-inflammatory properties, which are critical in developing treatments for conditions like arthritis and other inflammatory diseases. In vitro assays have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

3. Antiviral Properties

- Research indicates that pyrazole compounds can act as non-nucleoside inhibitors of viruses such as the measles virus. The trifluoromethyl group enhances the compound's ability to inhibit viral replication by targeting the RNA-dependent RNA polymerase complex .

Pharmacological Applications

The pharmacological potential of this compound is reflected in its use in various therapeutic areas:

1. Pain Management

- Pyrazole derivatives are often explored for their analgesic properties. Compounds similar to this compound have been evaluated for their efficacy in pain relief through mechanisms that involve cyclooxygenase inhibition .

2. Anticancer Activity

- Some studies have highlighted the anticancer potential of pyrazoles, with specific derivatives showing cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis or cell cycle arrest .

Synthetic Applications

The synthesis of this compound is notable for its straightforward methods and versatility in creating analogs with enhanced properties:

1. Synthetic Routes

- Various synthetic methodologies have been developed to create this compound, including reactions involving hydrazine derivatives and acylation processes that introduce the acetyl group effectively .

2. Derivative Exploration

- Researchers are continually exploring modifications to the pyrazole ring and substituents like trifluoromethyl groups to enhance biological activity and selectivity against specific targets .

Case Studies

Several case studies provide insights into the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives against MRSA strains, demonstrating that modifications including trifluoromethyl groups significantly improved antimicrobial activity, making them potential candidates for new antibiotic therapies .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, compounds derived from pyrazoles were tested for their ability to reduce edema in carrageenan-induced paw edema assays. Results indicated that certain derivatives exhibited superior anti-inflammatory effects compared to standard treatments like indomethacin .

作用机制

The mechanism of action of 1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The bioactivity and physicochemical properties of pyrazole derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

- Electron-Withdrawing Effects : The acetyl group in the target compound provides moderate electron withdrawal, enhancing ring stability compared to the electron-donating ethyl group in its analog . However, the trifluoroacetyl group in offers stronger electron withdrawal, improving oxidative stability for electrochemical applications .

- Lipophilicity : The trifluoromethyl group universally increases lipophilicity, but the acetyl group reduces it slightly compared to the trifluoroacetyl analog.

- Solubility : The carboxylic acid derivative exhibits higher aqueous solubility due to ionization, whereas the acetyl and ethyl analogs are more lipid-soluble.

Reactivity Trends :

- The acetyl group may undergo hydrolysis to yield carboxylic acids under basic conditions, a property exploited in prodrug design.

- The trifluoroacetyl analog is more resistant to nucleophilic attack due to the electron-deficient carbonyl group.

Herbicidal Activity:

- The target compound shares structural motifs with commercial herbicides like pyrazolate and pyrazoxyfen, where the trifluoromethyl group disrupts carotenoid biosynthesis in plants . Its acetyl group may enhance soil persistence compared to ethyl analogs.

- Comparison with 1-Ethyl Analog : The ethyl derivative may exhibit faster degradation due to lower steric hindrance, reducing environmental persistence.

Pharmaceutical Potential:

- Trifluoromethyl pyrazoles are explored as kinase inhibitors (e.g., modulation of ERK1/2 and AKT pathways) . The acetyl group in the target compound could improve blood-brain barrier penetration compared to polar carboxylic acid derivatives .

生物活性

1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of an acetyl group, a methyl group, and a trifluoromethyl group, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, thereby increasing their efficacy against microbial pathogens.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For example, compounds containing a pyrazole moiety have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may also possess similar anti-inflammatory effects.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds based on the pyrazole scaffold have demonstrated inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. For instance, a related compound showed an IC50 value of 42.30 µM against A549 cells, indicating moderate cytotoxicity . The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making these compounds promising candidates for cancer therapy.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways or cancer cell proliferation.

- Cytokine Modulation : It has been suggested that such compounds can modulate the release of cytokines, thus influencing inflammatory responses.

Case Studies

- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against various bacterial strains. The results indicated that modifications in the pyrazole structure significantly affected antimicrobial potency .

- Anti-inflammatory Evaluation : In vivo studies using carrageenan-induced paw edema models showed that certain pyrazole derivatives exhibited comparable anti-inflammatory effects to standard treatments, suggesting potential therapeutic applications in inflammatory diseases .

Data Tables

| Biological Activity | Test Methodology | Results |

|---|---|---|

| Antimicrobial | Disc diffusion method | Effective against E. coli and S. aureus |

| Anti-inflammatory | Carrageenan-induced edema | Up to 85% TNF-α inhibition |

| Anticancer | MTT assay on A549 cells | IC50 = 42.30 µM |

常见问题

Q. What are the common synthetic routes for 1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole, and how does regioselectivity influence the reaction?

The synthesis typically involves acetylation of a pre-functionalized pyrazole core. For example, 5-methyl-3-(trifluoromethyl)pyrazole (CAS 4027-54-7) can be acetylated at the N1 position using acetyl chloride or acetic anhydride under basic conditions . Regioselectivity is critical, as competing reactions may lead to undesired isomers. Alkylation and trifluoromethylation steps often require careful control of temperature and catalysts to direct substitution to the 3-position .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : and NMR are essential for confirming substitution patterns. The trifluoromethyl group () shows a distinct singlet at ~-60 ppm in NMR .

- X-ray crystallography : SHELX software is widely used for structural elucidation, particularly to resolve ambiguities in acetyl and trifluoromethyl group orientations .

- IR : Strong carbonyl (C=O) stretches (~1700 cm) confirm acetylation .

Q. How can researchers assess the compound’s purity and stability under storage?

Q. What are the known biological or pharmacological activities of structurally similar pyrazole derivatives?

Pyrazoles with trifluoromethyl groups exhibit diverse bioactivity, including enzyme inhibition (e.g., carbonic anhydrase) and anticancer properties. For example, trifluoromethyl-substituted pyrazole nucleosides have shown antiviral activity . However, specific data for this compound remains limited, necessitating targeted assays .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

- DFT calculations : Model reaction pathways to identify transition states and energy barriers for acetylation/trifluoromethylation.

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) to guide functionalization for enhanced activity .

Q. What challenges arise in resolving crystallographic data for this compound, especially with twinned crystals?

High-resolution X-ray data is often complicated by the trifluoromethyl group’s electron density and potential crystal twinning. SHELXL’s twin refinement tools (e.g., BASF parameter) and high-flux synchrotron sources improve accuracy. For severe cases, alternative crystallization solvents (e.g., hexane/ethyl acetate) reduce twinning .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The group is strongly electron-withdrawing, which:

Q. What strategies address contradictions in reported spectroscopic data for pyrazole derivatives?

Q. How can researchers mitigate toxicity risks during handling and disposal?

Q. What methodologies detect trace decomposition products during long-term stability studies?

- LC-QTOF-MS : High-resolution mass spectrometry identifies low-abundance degradation species (e.g., deacetylated or oxidized derivatives).

- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and monitor decomposition kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。